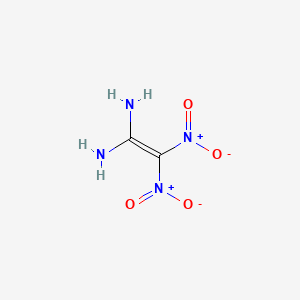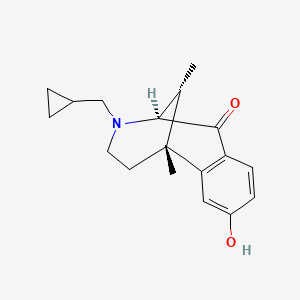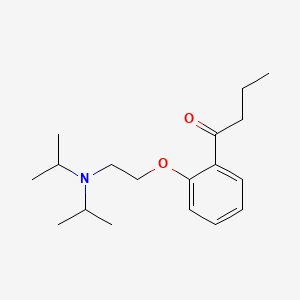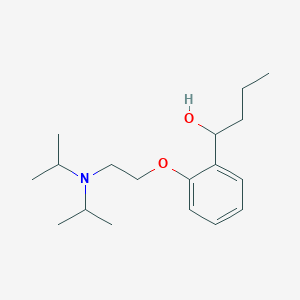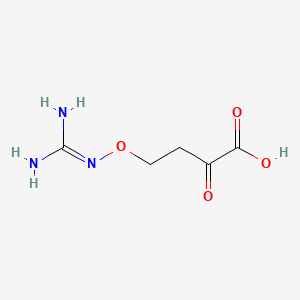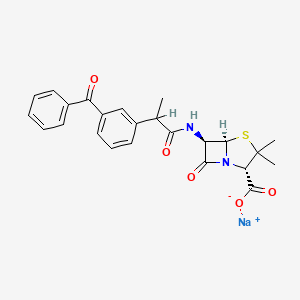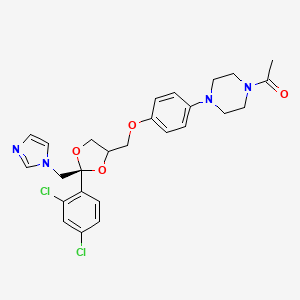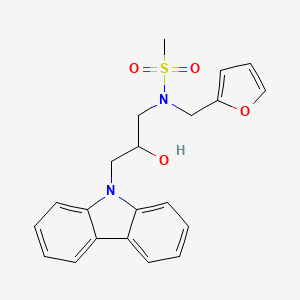
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide
Descripción general
Descripción
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide, also known as carbazol-2-ylmethyl-methanesulfonamide, is a small molecule that has been widely studied for its biological activity. It is a member of the carbazol family of compounds, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. The compound has been studied for its potential use in the treatment of various diseases, such as cancer, inflammation, and neurological disorders. In addition, it has also been investigated for its ability to modulate the activity of various enzymes and proteins.
Aplicaciones Científicas De Investigación
Treatment for Hemophilia B
KL001 is being studied for its potential use in the treatment of severe Hemophilia B . A clinical study is being conducted to evaluate the safety and efficacy of KL001 injection solution in Hemophilia B subjects with ≤2 IU/dl residual FIX levels . The study involves three different doses of KL001 and includes a 52-week safety observation .
Inhibition of Melanogenesis
Research has shown that KL001, a synthetic small molecule modulator of CRY1, can inhibit melanin synthesis . It also reduces melanocyte dendrite elongation and melanosome transport . This suggests that KL001 could potentially be used in the treatment of hyperpigmentation disorders .
Modulation of Cryptochrome Activity
KL001 has been identified as a modulator of the biological activity of Cryptochrome . Cryptochromes are a class of flavoproteins that are sensitive to blue light and play a role in regulating circadian rhythms .
Regulation of Circadian Rhythms
KL001 has been found to interact specifically with cryptochrome (CRY), preventing its ubiquitin-dependent degradation . This results in the lengthening of the circadian period , suggesting potential applications in the treatment of sleep disorders or other conditions related to circadian rhythm disruption .
Mecanismo De Acción
Target of Action
KL001, also known as “KL 001” or “N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide”, is a first-in-class cryptochrome (CRY) stabilizer . Cryptochromes are flavoproteins that are sensitive to blue light and are involved in the circadian rhythms of plants and animals . KL001 specifically interacts with CRY1 and CRY2 .
Mode of Action
KL001 prevents the ubiquitin-dependent degradation of CRY, resulting in the lengthening of the circadian period . This interaction between KL001 and CRY proteins is specific, and it leads to changes in the degradation rate of nuclear CRY .
Biochemical Pathways
The activation of CRY1 by KL001 inhibits melanogenesis through the CREB-dependent downregulation of MITF . This downregulation of MITF and the phosphorylation of CREB are mediated by the classical cAMP/PKA pathway . In addition, KL001 reduces melanocyte dendrite elongation and melanosome transport .
Pharmacokinetics
The pharmacokinetics of KL001 have been investigated in the context of neurological pharmaceuticals on the dynamics of circadian phase . .
Result of Action
The activation of CRY1 by KL001 results in a reduction of melanin synthesis, as well as a reduction in melanocyte dendrite elongation and melanosome transport . This suggests that KL001 has the potential to manage human pigmentary disorders . Moreover, KL001 has been shown to reduce excessive and “relapse” alcohol drinking in mice .
Action Environment
The action of KL001 can be influenced by environmental factors. For instance, the presence of other drugs, such as anesthetics, can interact with KL001 and influence its effects
Propiedades
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-28(25,26)22(15-17-7-6-12-27-17)13-16(24)14-23-20-10-4-2-8-18(20)19-9-3-5-11-21(19)23/h2-12,16,24H,13-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAFDLPAPSSOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CO1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
309928-48-1 | |
| Record name | 309928-48-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


